3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-BZT-95) is a synthetic organic compound that is used in various scientific research applications. It is a white powder that is insoluble in water, but soluble in organic solvents, such as methanol, ethanol, and acetone. 3-BZT-95 is a derivative of benzoic acid and has a trifluoromethyl group attached to the phenyl ring. This compound has many unique properties that make it useful for a variety of research applications.
Scientific Research Applications
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% has many scientific research applications. It is used as a substrate for the enzyme arylalkylamine N-acetyltransferase (AANAT), which is involved in the biosynthesis of melatonin. It is also used as a substrate for the enzyme tyrosine hydroxylase (TH), which is involved in the biosynthesis of dopamine. 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the study of the mechanism of action of the enzyme arylalkylamine N-acetyltransferase. Additionally, it has been used to study the mechanism of action of the enzyme tyrosine hydroxylase.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that the trifluoromethyl group attached to the phenyl ring of the compound is responsible for its activity. This trifluoromethyl group is thought to interact with the active site of the enzyme, resulting in the formation of a covalent bond between the enzyme and the compound. This covalent bond results in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it is believed that the compound inhibits the activity of the enzymes arylalkylamine N-acetyltransferase and tyrosine hydroxylase, which are involved in the biosynthesis of melatonin and dopamine, respectively. Inhibition of these enzymes can result in decreased levels of melatonin and dopamine in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its high purity (95%). This makes it an ideal substrate for the enzymes arylalkylamine N-acetyltransferase and tyrosine hydroxylase. Additionally, the trifluoromethyl group on the phenyl ring of the compound is thought to interact with the active site of the enzymes, resulting in the inhibition of their activity. This makes 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% an ideal tool for studying the mechanism of action of these enzymes.
The main limitation of using 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its insolubility in water. This makes it difficult to dissolve the compound in aqueous solutions, which can limit its use in some experiments. Additionally, the compound is relatively expensive, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research on 3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, research could be done to explore the potential therapeutic applications of the compound. Furthermore, research could be done to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research could be done to explore the potential applications of the compound in other areas, such as agriculture and food science.
Synthesis Methods
3-(3-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized using a three-step reaction. The first step is the reaction of 3-bromo-5-trifluoromethylbenzoic acid with benzyl alcohol in the presence of a base, such as potassium carbonate. This reaction yields 3-(3-benzyloxy-5-trifluoromethylbenzoic acid. The second step involves the reduction of the 3-benzyloxy-5-trifluoromethylbenzoic acid with sodium borohydride to obtain the desired product, 3-(3-benzyloxyphenyl)-5-trifluoromethylbenzoic acid. The third step is the purification of the product using recrystallization.
properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O3/c22-21(23,24)18-10-16(9-17(11-18)20(25)26)15-7-4-8-19(12-15)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAJFLVXZHTRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692242 |
Source
|
Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-69-4 |
Source
|
Record name | 3'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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